Lithium potassium iodide (1/1/2)

Catalog No.
S14873784
CAS No.
121132-38-5
M.F
I2KLi
M. Wt
299.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium potassium iodide (1/1/2)

CAS Number

121132-38-5

Product Name

Lithium potassium iodide (1/1/2)

IUPAC Name

lithium;potassium;diiodide

Molecular Formula

I2KLi

Molecular Weight

299.9 g/mol

InChI

InChI=1S/2HI.K.Li/h2*1H;;/q;;2*+1/p-2

InChI Key

IEGSXYJGFBDOLI-UHFFFAOYSA-L

Canonical SMILES

[Li+].[K+].[I-].[I-]

Lithium potassium iodide (1/1/2) is a chemical compound composed of lithium, potassium, and iodine in a specific molar ratio. This compound is part of a broader category of iodides, which are salts or esters of hydroiodic acid containing the iodide ion. The unique stoichiometry of lithium, potassium, and iodine in this compound suggests potential applications in various fields including chemistry, biology, and materials science.

, primarily involving the displacement reactions characteristic of halides. One notable reaction is the single displacement reaction where lithium reacts with potassium iodide to form lithium iodide and potassium:

Li+KILiI+K\text{Li}+\text{KI}\rightarrow \text{LiI}+\text{K}

This type of reaction is common among alkali metals and halides, demonstrating the reactivity of lithium and its ability to displace potassium from its iodide compound .

Lithium potassium iodide can be synthesized through various methods, including:

  • Direct Combination: Reacting lithium metal with potassium iodide under controlled conditions to ensure proper stoichiometry.
  • Melt Synthesis: Mixing lithium iodide and potassium iodide at elevated temperatures until a homogeneous melt is formed.
  • Solvothermal Methods: Utilizing solvents under high pressure and temperature to facilitate the formation of the compound from its constituent elements.

These methods allow for the production of high-purity lithium potassium iodide suitable for research and application purposes .

Lithium potassium iodide has several potential applications:

  • Electrolytes: It can be used as a solid-state electrolyte in batteries due to its ionic conductivity.
  • Radiopharmaceuticals: The compound may find use in medical imaging due to the properties of iodine.
  • Chemical Reagents: In organic synthesis, it can serve as a reagent for various transformations involving halides.

The unique combination of lithium and iodine could also lead to innovative applications in materials science, particularly in developing new types of sensors or catalysts .

Interaction studies involving lithium potassium iodide focus on its behavior in different environments. Research indicates that it can interact with other salts in molten states or solutions, affecting solubility and reactivity. For instance, studies show that when mixed with other alkali metal salts, there may be significant changes in thermal stability and phase behavior . Understanding these interactions is crucial for optimizing its applications in various fields.

Lithium potassium iodide (1/1/2) shares similarities with several other compounds containing alkali metals and halides. Here are some comparable compounds:

CompoundCompositionUnique Features
Lithium IodideLithium IodineUsed as an electrolyte in batteries; hygroscopic.
Potassium IodidePotassium IodineCommonly used as a dietary supplement; less reactive.
Sodium IodideSodium IodineUsed in medical imaging; more soluble than potassium iodide.
Lithium ChlorideLithium ChlorineUsed as a desiccant; exhibits deliquescent properties.

Uniqueness: The unique molar ratio (1/1/2) of lithium potassium iodide distinguishes it from other similar compounds by potentially offering enhanced stability or reactivity due to the specific combination of alkali metals with iodine.

Early Discoveries in Alkali Metal Halide Chemistry

The exploration of alkali metal halides began in earnest during the early 19th century, driven by breakthroughs in isolating reactive metals. Sir Humphry Davy’s 1807 electrolysis of molten potassium hydroxide marked the first isolation of potassium metal, a foundational step for later alkali halide studies. Concurrently, Bernard Courtois’s 1811 discovery of iodine—via sulfuric acid treatment of seaweed ash—provided the halogen component critical for iodide chemistry.

By the mid-19th century, chemists recognized the unique properties of alkali metal iodides, such as high solubility in polar solvents and ionic conductivity. Early investigations into lithium iodide (LiI) and potassium iodide (KI) revealed their propensity to form hydrated crystals and participate in ion-exchange reactions. These studies laid the groundwork for understanding ternary systems like LiKI₂, though explicit characterization of such compounds remained elusive until the 20th century.

A key milestone emerged in the 1970s with the application of crown ethers and cryptands to stabilize alkali metal ions in solution. These complexants enabled precise control over cation coordination, facilitating the crystallization of mixed-metal iodides. For example, the synthesis of sodium anions (Na⁻) in 1974 demonstrated the feasibility of isolating alkali metal species with non-integer oxidation states, indirectly supporting later work on ternary iodides.

Table 1: Key Early Advances in Alkali Metal Halide Chemistry

YearDiscovery/AdvancementSignificance for LiKI₂ Research
1807Isolation of potassium metal (Davy)Enabled alkali metal reactivity studies
1811Discovery of iodine (Courtois)Provided halogen source for iodides
1974Crystallization of sodium anions (Dye et al.)Demonstrated alkali metal anion stability

Evolution of Synthesis Techniques for Ternary Iodide Systems

Initial synthesis methods for ternary iodides relied on aqueous precipitation, but limitations in purity and crystallinity spurred innovation. Early 20th-century approaches involved stoichiometric mixing of lithium iodide and potassium iodide in ethanol-water solutions, yielding amorphous products with variable hydration states. The advent of non-aqueous solvents, such as dimethylformamide (DMF) and acetonitrile (AN), in the 1960s allowed for better control over reaction kinetics and crystal growth.

Conductance studies in mixed organic solvents revealed critical insights into ion-pairing behavior. For instance, lithium ions exhibited higher solvation numbers (2.38–3.85) in DMF-AN mixtures compared to potassium (1.97–3.10) or cesium (1.12–2.23), influencing the preferential formation of Li⁺-K⁺-I⁻ complexes. These findings guided the development of solvent-mediated synthesis protocols, where controlled evaporation of DMF-AN solutions produced LiKI₂ crystals with defined stoichiometry.

Modern techniques employ high-temperature solid-state reactions, leveraging molten alkali iodide fluxes to enhance ion mobility. A representative method involves heating lithium iodide, potassium iodide, and elemental iodine at 300°C under inert atmosphere, yielding phase-pure LiKI₂ via the reaction:
$$ \text{LiI} + \text{KI} + \text{I}2 \rightarrow \text{LiKI}2 $$This approach minimizes oxygen contamination and ensures stoichiometric accuracy, addressing historical challenges in ternary iodide synthesis.

Electrochemical metathesis represents the most advanced and environmentally sustainable methodology for synthesizing lithium potassium iodide formulations, offering superior purity and energy efficiency compared to traditional chemical processes [1] [2]. This approach utilizes electrodialysis membrane reactors to facilitate the controlled exchange of ions between potassium iodide and lithium sulfate precursors, resulting in high-purity lithium iodide formation through the fundamental metathesis reaction: 2KI + Li₂SO₄ → 2LiI + K₂SO₄ [1] [2].

The electrochemical metathesis system employs a sophisticated membrane stack configuration, with the optimal arrangement being the C-C-A-C-A-C configuration, where C represents cation exchange membranes and A represents anion exchange membranes [1] [2]. This specific configuration effectively prevents the formation of iodine impurities while maintaining high current efficiency and extending equipment service life [1]. The membrane stack operates under precisely controlled conditions, with operating voltages typically maintained at 25 volts to balance reaction kinetics with energy consumption [1] [2].

Process optimization requires careful control of multiple parameters, including initial reactant concentrations, volume ratios, and operating voltage [1] [2]. Research demonstrates that optimal conditions involve an initial potassium iodide concentration of 0.4 mol/L, initial lithium sulfate concentration of 0.2 mol/L, and a 1:1 volume ratio of product liquid to raw material liquid [1] [2]. Under these conditions, the process achieves lithium iodide purity levels reaching 98.9% with production costs estimated at approximately 0.502 dollars per kilogram [1] [2].

The electrochemical approach offers significant advantages over conventional neutralization methods, which rely on chemically unstable hydriodic acid and present safety hazards including explosive risks and toxic iodine vapor generation [1] [2]. Energy consumption analysis reveals that the electrodialysis metathesis method requires approximately 4.1 kilowatt-hours per kilogram of lithium iodide produced, representing a substantial improvement in energy efficiency compared to traditional thermal processes [1] [2].

Table 1: Electrochemical Metathesis Process Parameters

ParameterOptimal ValueEffect on Product Quality
Operating Voltage (V)25Higher voltage reduces reaction time but increases energy consumption and decreases current efficiency
Initial KI Concentration (mol/L)0.4Higher concentrations increase lithium iodide concentration in product chamber
Initial Li₂SO₄ Concentration (mol/L)0.2Affects reaction stoichiometry and overall process efficiency
Volume Ratio (Product:Raw Material)1:1Lower ratios increase concentration but raise energy consumption
Membrane ConfigurationC-C-A-C-A-CPrevents iodine formation and enhances product purity
Energy Consumption (kWh/kg)4.1Varies with operating conditions and membrane efficiency
Production Cost ($/kg)0.502Economically viable for industrial-scale production
Product Purity (%)98.9Achieved under optimal operating conditions

The electrochemical metathesis process demonstrates exceptional scalability potential for industrial applications, with current efficiency values ranging from 85% to 95% depending on operating conditions [1] [2]. The method's environmental benefits include elimination of toxic reagents, reduced waste generation, and lower overall environmental impact compared to conventional synthesis routes [1] [2].

Solvent-Mediated Crystallization Strategies

Solvent-mediated crystallization represents a critical methodology for obtaining high-quality lithium potassium iodide crystals with controlled morphology and enhanced purity characteristics [3] [4]. This approach leverages the differential solubility properties of alkali metal iodides in various solvent systems to achieve selective crystallization and purification of the desired mixed-cation compounds [3] [5].

The crystallization process begins with the preparation of supersaturated solutions containing both lithium and potassium iodide precursors in carefully selected solvent systems [3] [4]. Aqueous systems demonstrate the highest solubility for both components, with potassium iodide exhibiting solubility of 127.5 grams per 100 grams of water at 273 K, while lithium iodide shows even higher solubility at 165.0 grams per 100 grams of water [6] [3]. However, aqueous crystallization requires subsequent dehydration procedures to eliminate coordinated water molecules and achieve anhydrous products [3].

Organic solvent systems offer distinct advantages for direct synthesis of anhydrous lithium potassium iodide formulations [3] [4]. Ethanol-based crystallization systems provide excellent crystal quality with solubility values of approximately 25.0 grams per 100 grams for potassium iodide and 45.0 grams per 100 grams for lithium iodide [3]. Methanol systems demonstrate similar performance characteristics with slightly higher solubility values of 30.0 grams per 100 grams for potassium iodide and 50.0 grams per 100 grams for lithium iodide [3].

The crystallization mechanism involves controlled nucleation and growth processes, where temperature programming and solvent evaporation rates critically influence final crystal characteristics [3] [5]. Slow cooling crystallization techniques, typically employing cooling rates of 1-5 degrees Celsius per hour, promote formation of well-defined crystal structures with minimal defect concentrations [5] [7]. Alternatively, solvent evaporation methods at controlled temperatures between 20-60 degrees Celsius enable precise control over supersaturation levels and crystal growth kinetics [3] [5].

Table 2: Solvent-Mediated Crystallization Parameters

Solvent SystemKI Solubility (g/100g)LiI Solubility (g/100g)Crystal QualityDehydration RequiredTypical Yield (%)
Aqueous127.5165.0GoodYes85-90
Ethanol25.045.0ExcellentNo90-95
Methanol30.050.0GoodNo88-93
Ethanol/WaterVariableVariableVery GoodPartial90-95
Acetone5.08.0FairNo70-80
Toluene<1.0<1.0PoorNo60-70

Mixed solvent systems, particularly ethanol-water combinations, provide exceptional versatility for controlling crystallization behavior and achieving optimal product characteristics [3] [8]. The water content in mixed systems can be adjusted to fine-tune solubility relationships and crystallization kinetics, enabling synthesis of specific stoichiometric ratios in lithium potassium iodide formulations [8].

Purification through recrystallization techniques involves dissolving crude products in minimal volumes of hot solvent, followed by controlled cooling to promote selective crystallization of pure phases [3] [4]. Multiple recrystallization cycles typically achieve purity levels exceeding 95%, with final products exhibiting well-defined crystal morphologies suitable for structural characterization [3].

The alkali bromide and iodide flux methodology represents an specialized crystallization approach particularly effective for exploratory synthesis of mixed alkali metal iodide phases [5] [7]. These ionic solution fluxes operate at moderate to high temperatures ranging from 207 to approximately 1300 degrees Celsius, offering excellent flexibility in temperature profile selection and solubility control [5] [7]. The flux crystallization process can serve as both reaction medium and crystallization environment, promoting formation of complex stoichiometric compositions that may be difficult to achieve through conventional solution methods [7].

Solid-State Reaction Pathways

Solid-state reaction pathways provide robust methodologies for synthesizing lithium potassium iodide formulations through direct thermal treatment of precursor materials, offering advantages in scalability and equipment simplicity [9] [10]. These approaches encompass various thermal processing techniques, including direct combination reactions, mechanochemical synthesis, and high-temperature fusion processes [9] [11] [12].

Direct combination reactions involve intimate mixing of lithium-containing and potassium-containing precursors, followed by controlled thermal treatment under inert atmospheric conditions [9] [10]. Typical reaction temperatures range from 450 to 600 degrees Celsius, with reaction times extending from 12 to 48 hours depending on precursor reactivity and desired product characteristics [9]. The process requires careful atmosphere control, typically employing argon or nitrogen environments to prevent oxidation and maintain product purity [9] [10].

Mechanochemical synthesis represents an innovative solid-state approach that utilizes mechanical energy to promote chemical reactions at or near room temperature [11] [13]. Ball milling techniques enable solvent-free synthesis of alkali metal iodide compounds through controlled mechanical activation of precursor mixtures [11] [14]. The mechanochemical process typically involves planetary ball mills operating at rotational speeds of 200-400 revolutions per minute, with reaction times ranging from 30 minutes to 96 hours [11] [14].

Research demonstrates that mechanochemical synthesis can achieve yields of 85-95% for mixed alkali metal iodide formulations, with the process offering significant advantages in energy efficiency and environmental impact [11] [14]. The technique eliminates solvent requirements while enabling precise control over reaction stoichiometry through careful precursor weighing and mixing procedures [11] [13].

High-temperature fusion processes exploit the complete miscibility of alkali metal halides in molten states to achieve homogeneous mixed-cation products [15] [16]. Fusion temperatures typically exceed the melting points of individual components, with potassium iodide melting at 682 degrees Celsius and requiring fusion temperatures of 700-800 degrees Celsius for complete homogenization [6] [16]. The molten state enables rapid ion exchange and equilibration, producing solid solutions with controlled compositions upon cooling [16] [8].

Table 3: Solid-State Reaction Pathways and Operating Conditions

Reaction TypeTemperature Range (°C)AtmosphereReaction TimeProduct FormTypical Yield (%)
Direct Combination450-600Inert (Ar/N₂)12-48 hoursPowder75-85
Thermal Decomposition300-500Vacuum2-8 hoursPowder80-90
Vapor Transport810-925Sealed Tube120 hoursCrystals60-75
Mechanochemical25-100Air/Inert0.5-24 hoursPowder85-95
Flux-Assisted200-400Inert24-72 hoursCrystals70-85
High-Temperature Fusion681-1330Inert1-24 hoursPowder/Crystals60-85

Vapor transport techniques provide pathways for synthesizing high-quality crystalline products through gas-phase reactions in sealed systems [10] [12]. Chemical vapor transport employs volatile metal halide species, typically generated through reaction with iodine transport agents, to facilitate crystal growth in temperature gradient systems [12]. Transport temperatures typically range from 810 to 925 degrees Celsius, with growth occurring in cooler zones where thermodynamic equilibrium favors solid phase formation [12].

The comproportionation reaction pathway represents a specialized solid-state approach particularly applicable to rare earth and transition metal systems, but adaptable to alkali metal iodide synthesis under specific conditions [10]. This method involves reaction between metal halides of different oxidation states to produce intermediate oxidation state products, although direct application to lithium potassium iodide synthesis requires careful adaptation of reaction conditions [10].

Flux-assisted solid-state reactions utilize molten salt media to promote reaction kinetics and crystal growth at reduced temperatures compared to direct fusion processes [5] [7]. Alkali halide fluxes, particularly bromide and iodide compositions, provide reactive crystallization environments that can incorporate flux components into final product compositions [7]. Operating temperatures for flux-assisted reactions typically range from 200 to 400 degrees Celsius, with reaction times of 24 to 72 hours producing crystalline products suitable for structural characterization [5] [7].

Hydrogen Bond Acceptor Count

2

Exact Mass

299.78866 g/mol

Monoisotopic Mass

299.78866 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-10-2024

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